

Ozarelix mechanism of action GnRH receptor modulator

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Compound Focus: Ozarelix

CAS No.: 295350-45-7

Cat. No.: S548652

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Ozarelix Experimental Data Summary

Aspect	Details
Drug Class	Fourth-generation GnRH antagonist (peptidomimetic) [1] [2] [3].
Primary MoA	Competitive blockade of the GnRH receptor in the pituitary, preventing gonadotropin release [4] [2] [3].
Direct Anti-Cancer Effect	Demonstrated in androgen-independent prostate cancer cells (DU145, PC3) [1].

| **Key Findings** | • Induces **G2/M cell cycle arrest**. • Induces **apoptosis** (programmed cell death) [1]. | | **Apoptosis Pathway** | Caspase-8-dependent caspase-3 activation; modulation of death receptors (DR4/5, Fas) and down-regulation of c-FLIP (L) [1]. | | **Sensitization Effect** | Sensitizes TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1]. |

Detailed Experimental Protocols

The following methodologies are adapted from the key study investigating **Ozarelix**'s direct effects on prostate cancer cells [1].

Cell Culture and Treatment

- **Cell Lines:** Androgen receptor-negative, hormone-refractory human prostate cancer cells (DU145 and PC3).
- **Culture Conditions:** Grown in standard media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO₂ atmosphere.
- **Treatment:** **Ozarelix** was added to the culture media at various concentrations (dose-ranging studies were performed) for defined periods (e.g., 24-72 hours). Control cultures received vehicle only.

Assessment of Cell Viability and Toxicity

- **Method:** **MTT assay** or similar colorimetric assay.
- **Procedure:** After treatment, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the culture wells. Living cells metabolize MTT into purple formazan crystals. The crystals are dissolved, and the solution's absorbance is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.

Analysis of Cell Cycle Distribution

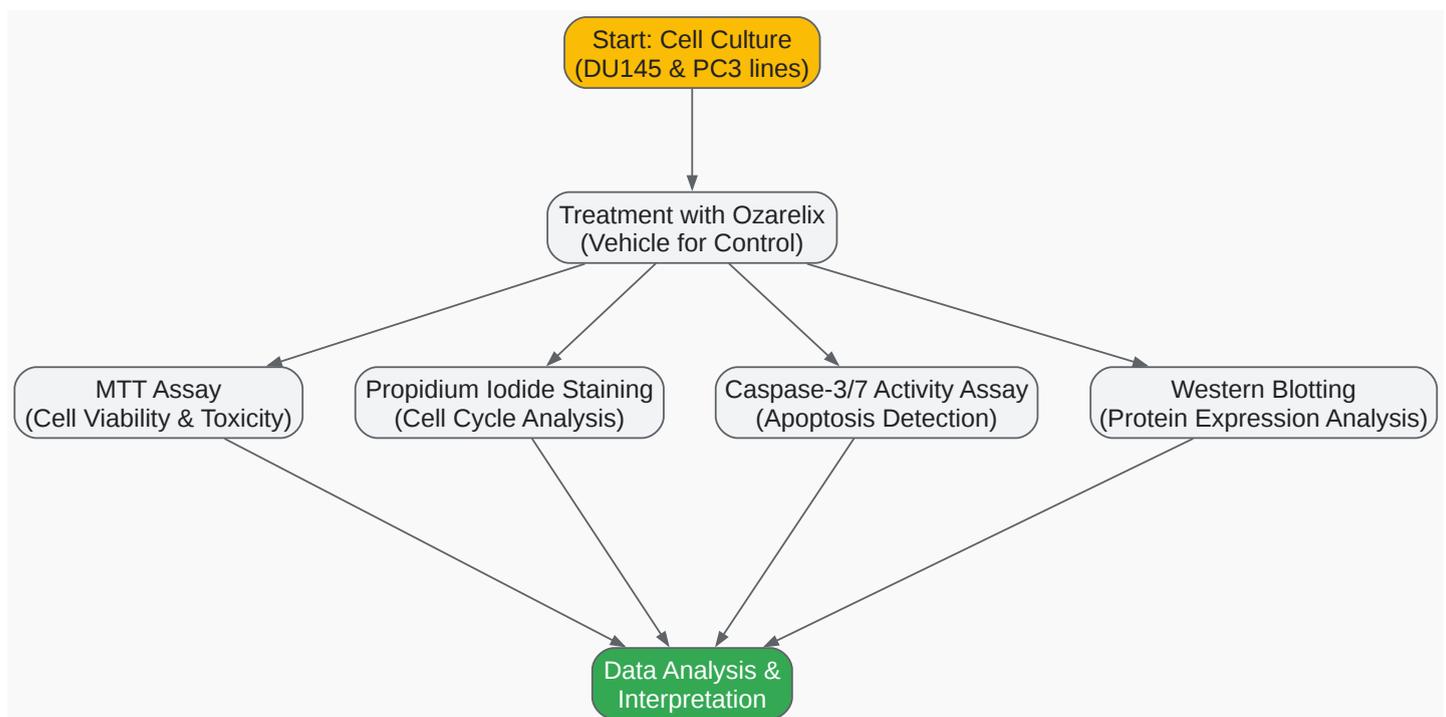
- **Method:** **Flow cytometry** after propidium iodide (PI) staining.
- **Procedure:** Treated cells are harvested, fixed in ethanol, and treated with RNase. Subsequently, cells are stained with PI, a fluorescent dye that intercalates into double-stranded DNA. The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) is determined based on DNA content.

Detection of Apoptosis

- **Caspase Activity Measurement:** A **caspase-3/7 activity assay** is used. This involves adding a luminogenic or fluorogenic caspase substrate to cell lysates. The cleavage of the substrate by active caspases produces a luminescent or fluorescent signal, which is quantified.

- **Protein Level Analysis: Western blotting** is performed to detect protein expression changes. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against:
 - **c-FLIP (L)**: An anti-apoptotic protein.
 - **Death Receptors DR4/5 and Fas**: Pro-apoptotic receptors.
 - **Cleaved Caspase-8 and Caspase-3**: Key executioners of apoptosis.

The experimental workflow for these key procedures is summarized in the diagram below.



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Mechanism of Action and Signaling Pathways

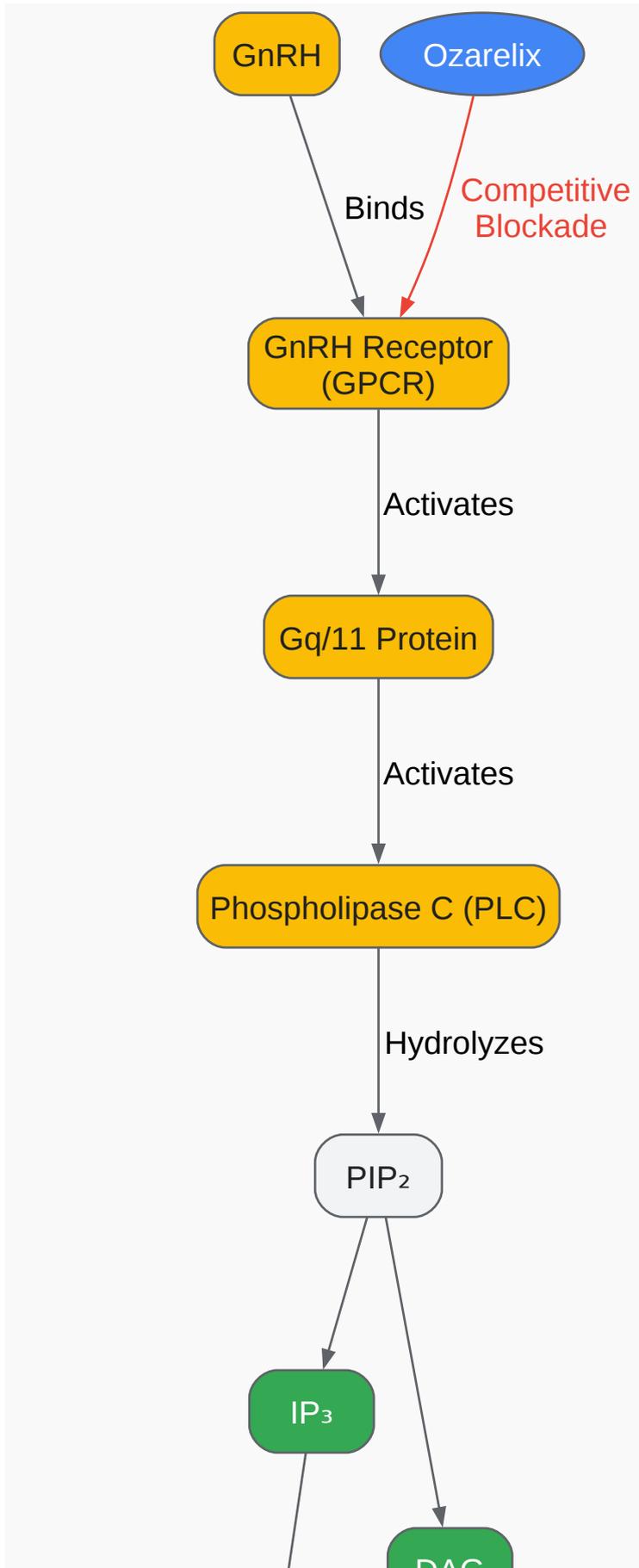
Ozarelix's effects can be understood through its actions on two fronts: the classical endocrine pathway and a direct pathway on cancer cells.

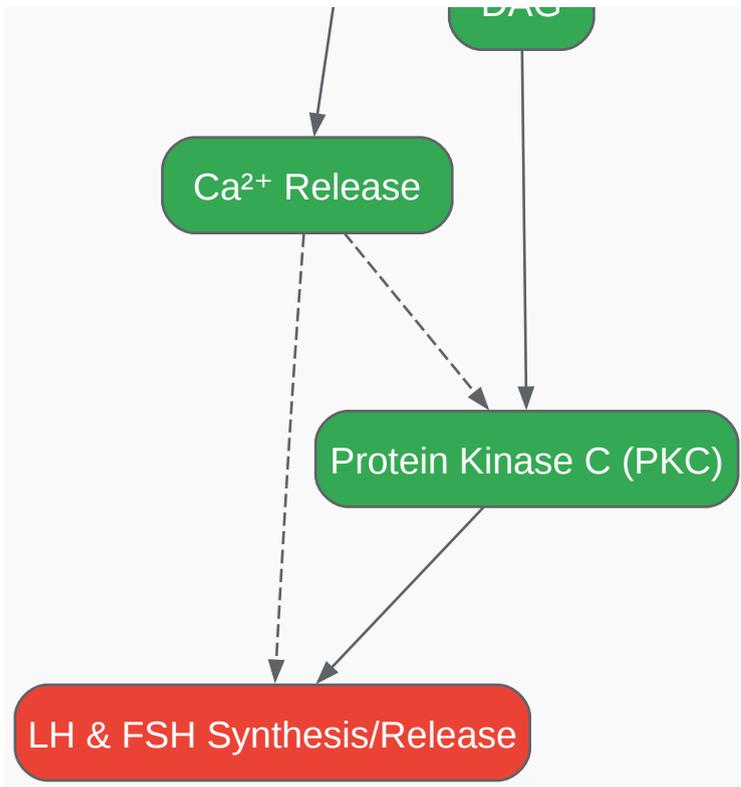
Classical Endocrine (Pituitary) Pathway

As a GnRH antagonist, **Ozarelix**'s primary mechanism is the **competitive blockade** of the GnRH receptor (GnRHR) on pituitary gonadotrope cells [4] [2] [3]. The GnRHR is a G-protein coupled receptor (GPCR) [5] [6] [7].

- Under normal conditions, natural GnRH binds to GnRHR, activating the **Gq/11 protein** pathway [6] [7]. This triggers a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), leading to the release of calcium stores and activation of protein kinase C (PKC) [5] [6] [2]. This ultimately results in the synthesis and secretion of gonadotropins (LH and FSH), which then stimulate the gonads to produce sex steroids [5].
- **Ozarelix** binds to the GnRHR **without activating it**, physically preventing natural GnRH from binding [4] [2] [3]. This causes an **immediate and rapid suppression** of LH and FSH release, leading to a sharp drop in testosterone and estrogen levels [4] [8]. This is a key therapeutic advantage over agonists, which cause an initial "flare-up" of hormone levels [8] [2].

The core signaling pathway that **Ozarelix** inhibits is visualized below.

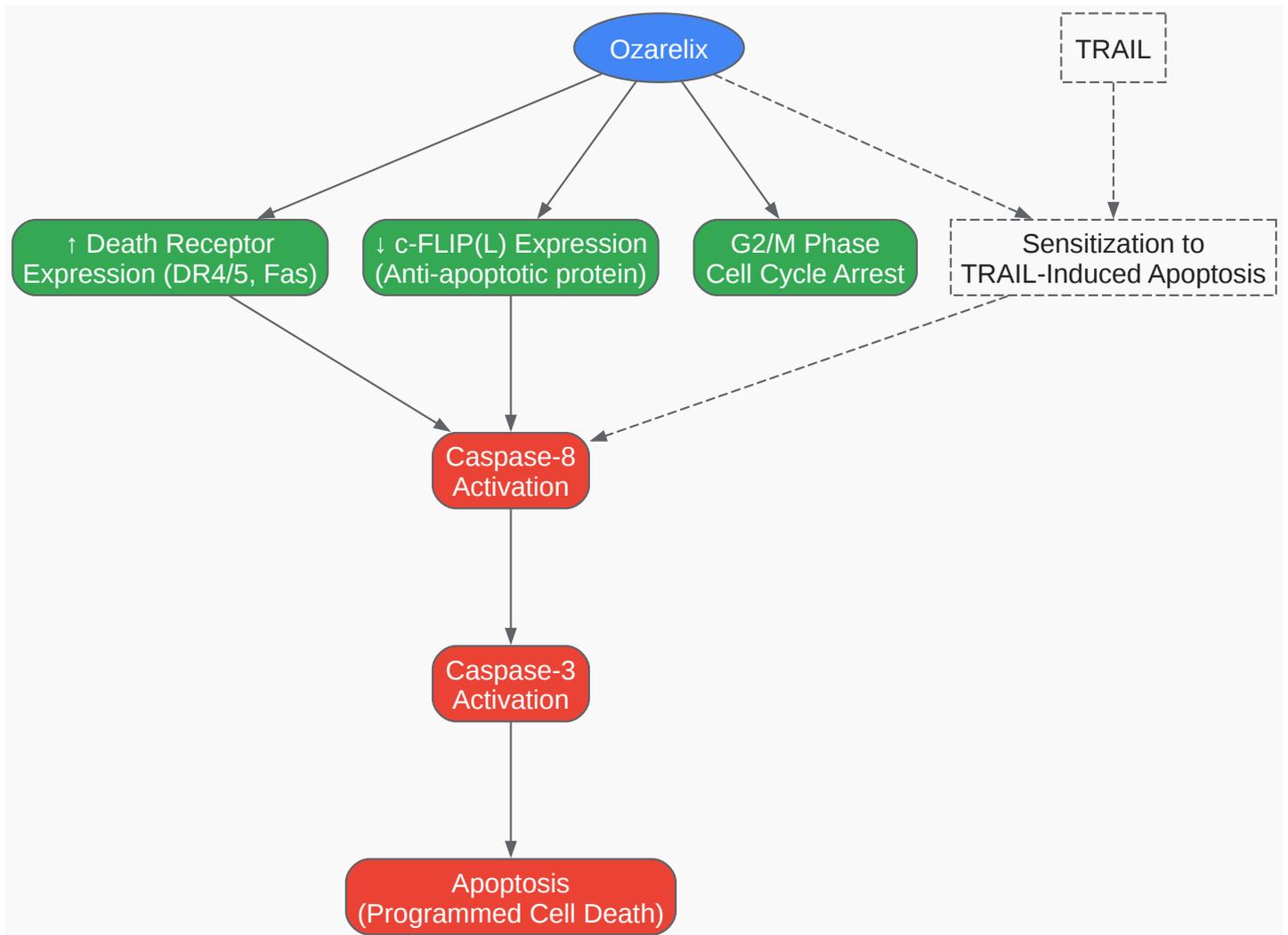




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Direct Antiproliferative Pathway in Cancer Cells

The more distinctive and advanced finding is **Ozarelix's direct pro-apoptotic effect** on hormone-refractory cancer cells, which is independent of the endocrine system [1]. The molecular mechanism is summarized below.



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Clinical Development Context

- **Therapeutic Potential:** The direct apoptotic mechanism suggests potential for treating **advanced, hormone-refractory prostate cancer**, where conventional androgen-deprivation therapy fails [1].
- **Development Status:** **Ozarelix** was under investigation as a long-acting injection for prostate cancer and has been studied for endometriosis and benign prostatic hyperplasia [9] [10]. As of available

information, its development appears to have been discontinued after Phase II trials [9] [10].

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